molecular formula C16H14ClN3O2S B323386 N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide CAS No. 6139-12-4

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B323386
CAS No.: 6139-12-4
M. Wt: 347.8 g/mol
InChI Key: UDBNMGHYHBOIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamidophenyl group, a carbamothioyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, followed by coupling with 4-aminobenzamide to yield the final product. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-acetamidophenyl)carbamothioyl]-4-(tert-butyl)benzamide
  • N-[(4-sulfamoylphenyl)carbamothioyl] amides
  • Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate

Uniqueness

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

6139-12-4

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-13-6-8-14(9-7-13)19-16(23)20-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChI Key

UDBNMGHYHBOIRS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.